N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring and a benzofuran moiety, which are linked by an acetamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or aldehydes in the presence of acidic catalysts.
Coupling Reaction: The final step involves the coupling of the thiadiazole and benzofuran moieties through an acetamide linkage. This can be achieved by reacting the appropriate acyl chloride or anhydride with the amine derivative of the thiadiazole and benzofuran intermediates under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole or benzofuran rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, which have been studied for their diverse biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2,3-dihydrobenzofuran, which have been explored for their potential therapeutic applications.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-3-14-17-18-15(21-14)16-13(19)7-10-8-20-12-5-4-9(2)6-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,16,18,19) |
InChI Key |
KFAGOOCFQOBPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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